molecular formula C14H20N6S B7376440 N,N-dimethyl-4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine

N,N-dimethyl-4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B7376440
M. Wt: 304.42 g/mol
InChI Key: RLOYFDNPBQMEFR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound featuring a thiazole ring, a piperazine ring, and a pyrimidine ring

Properties

IUPAC Name

N,N-dimethyl-4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6S/c1-11-10-16-14(21-11)20-8-6-19(7-9-20)12-4-5-15-13(17-12)18(2)3/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOYFDNPBQMEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to DNA or proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N,N-dimethyl-4-(4-bromophenyl)piperazine

Uniqueness

N,N-dimethyl-4-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its combination of thiazole, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .

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